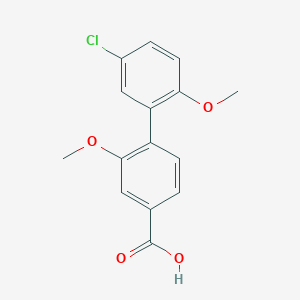
6-Chloro-2-(5-chloro-2-methoxyphenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-(5-chloro-2-methoxyphenyl)benzoic acid, commonly referred to as 6-C2-5-C2-MPBA, is a chlorinated aromatic acid found in many natural products. It is a common intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as a reagent in organic synthesis and as a starting material for the synthesis of a variety of organic compounds. 6-C2-5-C2-MPBA is an important compound in chemical research and has been studied widely.
Wissenschaftliche Forschungsanwendungen
6-C2-5-C2-MPBA is an important compound in chemical research and has been studied widely. It has been used as a starting material for the synthesis of a variety of organic compounds. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. In addition, 6-C2-5-C2-MPBA has been studied for its potential use in the treatment of various diseases, including cancer and diabetes.
Wirkmechanismus
6-C2-5-C2-MPBA has been studied for its potential use in the treatment of various diseases. The mechanism of action of 6-C2-5-C2-MPBA is not fully understood, but it is believed to act as an antioxidant and anti-inflammatory agent. It is also thought to inhibit the formation of certain enzymes involved in the development of some diseases.
Biochemical and Physiological Effects
6-C2-5-C2-MPBA has been studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory and antioxidant properties. In addition, it is believed to have anti-cancer properties, as it has been shown to inhibit the growth of certain cancer cells in laboratory studies. It has also been shown to have anti-diabetic properties, as it has been shown to reduce blood glucose levels in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-C2-5-C2-MPBA in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound, which makes it easy to obtain and use in experiments. In addition, it is a stable compound and can be used in a variety of reactions. However, it is important to note that 6-C2-5-C2-MPBA is a chlorinated aromatic acid and may be hazardous if not handled properly. Therefore, it is important to use appropriate safety precautions when working with this compound.
Zukünftige Richtungen
The potential applications of 6-C2-5-C2-MPBA are far-reaching, and there are many potential future directions for research. One potential direction is the development of new synthesis methods for 6-C2-5-C2-MPBA. Additionally, further research into the mechanism of action of 6-C2-5-C2-MPBA could lead to new treatments for various diseases. Furthermore, research into the biochemical and physiological effects of 6-C2-5-C2-MPBA could lead to the development of new drugs and other compounds. Finally, research into the potential environmental impacts of 6-C2-5-C2-MPBA could lead to new regulations and safety protocols for its use.
Synthesemethoden
6-C2-5-C2-MPBA is produced by a variety of methods. One of the most common methods is the reaction of 2-chloro-5-methoxyphenol with sodium hypochlorite in aqueous solution. This reaction produces 6-C2-5-C2-MPBA in high yields. Other methods include the reaction of 2-chloro-5-methoxyphenol with aqueous hydrogen chloride, the reaction of 2-chloro-5-methoxyphenol with chlorine gas, and the reaction of 2-chloro-5-methoxyphenol with sodium chlorite.
Eigenschaften
IUPAC Name |
2-chloro-6-(5-chloro-2-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-12-6-5-8(15)7-10(12)9-3-2-4-11(16)13(9)14(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMZTQSJXNKKRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=C(C(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691113 |
Source


|
| Record name | 3,5'-Dichloro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261943-85-4 |
Source


|
| Record name | 3,5'-Dichloro-2'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














